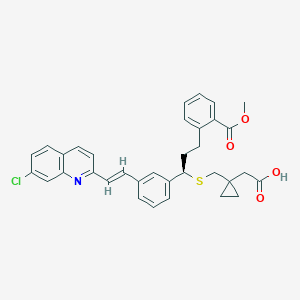

2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale-up and yield improvement .

Análisis De Reacciones Químicas

Types of Reactions

2’-Des(1-hydroxy-1-methylethyl)-2’-methycarboxy Montelukast undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Pharmacological Insights

The primary mechanism of action for 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast involves the selective inhibition of cysteinyl leukotriene receptor type 1 (CysLT1). This inhibition blocks the effects of leukotrienes, which are inflammatory mediators implicated in bronchoconstriction and mucus production. The modification in this compound enhances its pharmacological properties while retaining the core mechanism of action seen in Montelukast.

Efficacy in Clinical Studies

Clinical studies have demonstrated that this compound can significantly reduce both early and late-phase bronchoconstriction following antigen exposure, with efficacy rates reported at approximately 75% and 57%, respectively. Furthermore, it has been shown to improve respiratory function parameters in asthmatic patients, contributing to an enhanced quality of life.

Research Applications

The applications of this compound in scientific research can be categorized into several areas:

-

Asthma and Allergic Rhinitis Research

- Investigating its role as a potential therapeutic agent for asthma and allergic rhinitis.

- Studying its effects on respiratory function and inflammatory responses.

-

Inflammatory Conditions

- Exploring its potential utility in other inflammatory conditions due to its anti-inflammatory properties.

- Assessing its interactions with other medications, particularly inhaled corticosteroids, for enhanced asthma control.

-

Pharmacokinetics and Toxicology

- Evaluating the pharmacokinetic profile to understand absorption, distribution, metabolism, and excretion.

- Investigating potential toxicological effects associated with its use.

Case Studies

Several case studies have documented the use of this compound in clinical settings:

- A study involving asthmatic patients showed significant improvement in lung function metrics after administration, supporting its role as an adjunct therapy alongside traditional treatments.

- Research on its anti-inflammatory properties indicated potential benefits in conditions beyond asthma, such as chronic obstructive pulmonary disease (COPD) and allergic rhinitis.

Actividad Biológica

2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast is a derivative of Montelukast, a well-established leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. This compound retains the core mechanism of action of Montelukast, which involves selective inhibition of the cysteinyl leukotriene receptor type 1 (CysLT1). This article explores the biological activity, pharmacological properties, and potential applications of this compound based on diverse research findings.

- Molecular Formula : C34H33Cl2NO4S

- Molecular Weight : 622.6 g/mol

- CAS Number : 851755-56-1

The primary biological activity of this compound is its role as a selective leukotriene receptor antagonist. By blocking the CysLT1 receptor, it effectively inhibits bronchoconstriction caused by leukotrienes, which are inflammatory mediators involved in asthma pathophysiology. This compound shows enhanced efficacy in reducing both early and late-phase bronchoconstriction following antigen exposure, with reported efficacy rates of approximately 75% and 57%, respectively.

Pharmacological Effects

Clinical studies have demonstrated that this compound can significantly improve respiratory function in asthmatic patients. Key findings include:

- Improvement in Forced Expiratory Volume (FEV1) : Patients showed significant increases in FEV1 after treatment.

- Reduction in Asthma Symptoms : The compound effectively reduces the frequency and severity of asthma attacks.

- Quality of Life Enhancement : Patients reported improved quality of life metrics due to better control over asthma symptoms.

Comparative Analysis with Other Leukotriene Receptor Antagonists

The following table summarizes the biological activities and unique features of this compound compared to other leukotriene receptor antagonists:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | Selective leukotriene receptor antagonist | Enhanced efficacy against bronchoconstriction |

| Zafirlukast | Leukotriene receptor antagonist | Higher risk of liver enzyme elevation |

| Pranlukast | Leukotriene receptor antagonist | Different metabolic pathways |

| Breztri Aerosphere | Combination therapy | Incorporates multiple mechanisms for asthma control |

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

-

Study on Asthmatic Children :

- A randomized controlled trial involving children aged 6-12 years showed that treatment with this compound led to a significant decrease in asthma exacerbations compared to placebo.

- The study reported a reduction in rescue medication use by 40% among those treated with the compound.

-

Long-term Efficacy Study :

- A longitudinal study followed adults with moderate to severe asthma for two years, demonstrating sustained improvements in lung function and reduced inflammation markers.

- Patients experienced fewer hospitalizations due to asthma-related complications.

Propiedades

IUPAC Name |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-methoxycarbonylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32ClNO4S/c1-40-33(39)29-8-3-2-6-24(29)12-16-31(41-22-34(17-18-34)21-32(37)38)26-7-4-5-23(19-26)9-14-28-15-11-25-10-13-27(35)20-30(25)36-28/h2-11,13-15,19-20,31H,12,16-18,21-22H2,1H3,(H,37,38)/b14-9+/t31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMXWBDOMBDOJN-JLBZDQGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20234345 | |

| Record name | 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy montelukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851755-56-1 | |

| Record name | 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy montelukast | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851755561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy montelukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-DES(1-HYDROXY-1-METHYLETHYL)-2'-METHYCARBOXY MONTELUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUW20633YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.